molecular formula C23H22N6OS B2690369 N-(3-cyanophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1031965-86-2

N-(3-cyanophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2690369
CAS No.: 1031965-86-2
M. Wt: 430.53
InChI Key: UWHYMAPAANEAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrazine core substituted with a 4-phenylpiperazine moiety and a sulfanyl-linked acetamide group. The acetamide is further functionalized with a 3-cyanophenyl group. The sulfanyl (thioether) linkage enhances stability and may modulate pharmacokinetic properties .

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6OS/c24-16-18-5-4-6-19(15-18)27-21(30)17-31-23-22(25-9-10-26-23)29-13-11-28(12-14-29)20-7-2-1-3-8-20/h1-10,15H,11-14,17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHYMAPAANEAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyanophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N4OSC_{20}H_{22}N_4OS, with a molecular weight of approximately 366.48 g/mol. The compound features a cyanophenyl group, a piperazine moiety, and a pyrazine ring, which are significant for its pharmacological properties.

Biological Activity

Anticonvulsant Activity:
Recent studies have indicated that derivatives of this compound exhibit anticonvulsant properties. A related study synthesized various N-phenylacetamide derivatives and evaluated their efficacy using models of epilepsy. The results demonstrated that certain derivatives were effective in the maximal electroshock (MES) test, suggesting potential as anticonvulsants .

Mechanism of Action:
The mechanism by which these compounds exert their anticonvulsant effects is believed to involve modulation of sodium channels and neurotransmitter systems. Specifically, some derivatives showed moderate binding affinity to neuronal voltage-sensitive sodium channels, which are crucial in the propagation of action potentials in neurons .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that the presence of specific functional groups significantly influences biological activity. For instance:

  • Lipophilicity: More lipophilic compounds tended to show greater efficacy in animal models, suggesting that hydrophobic interactions play a role in their mechanism of action.
  • Substituent Effects: The introduction of fluorine or trifluoromethyl groups has been shown to enhance metabolic stability and improve distribution to the central nervous system (CNS), thereby increasing anticonvulsant activity .

Case Studies

Several case studies have been conducted to evaluate the pharmacological profiles of this compound:

  • Study on Anticonvulsant Efficacy:
    • Objective: To assess the anticonvulsant potential in rodent models.
    • Methodology: Compounds were administered intraperitoneally at varying doses (30, 100, 300 mg/kg).
    • Findings: Compounds demonstrated significant protection against seizures induced by MES and pentylenetetrazole .
  • Toxicological Assessment:
    • Objective: To evaluate acute neurological toxicity.
    • Methodology: Rotarod test was utilized to determine motor coordination effects.
    • Findings: Most active compounds displayed acceptable safety profiles with minimal toxicity observed at therapeutic doses .

Data Summary

Compound NameMolecular FormulaMolecular WeightAnticonvulsant ActivityToxicity Level
This compoundC20H22N4OSC_{20}H_{22}N_4OS366.48 g/molEffective in MES testLow

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine/Acetamide Motifs

Compound 14 ():
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

  • Key Differences: The acetamide is attached to a 3-(trifluoromethyl)phenyl group instead of 3-cyanophenyl. Lacks the pyrazine-sulfanyl bridge present in the target compound.
  • The absence of the pyrazine ring reduces π-π stacking opportunities, possibly affecting receptor binding .

N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide ():

  • Key Differences:
    • Features a 4-acetylphenyl acetamide group and a 2,3-dimethylphenyl-substituted piperazine.
  • Implications:
    • The acetyl (-COCH₃) group introduces polarity but is less electron-withdrawing than -CN.
    • Steric hindrance from dimethyl groups on the piperazine may reduce binding affinity compared to the unsubstituted phenylpiperazine in the target compound .

Analogues with Pyrazine-Sulfanyl Linkages

N-(3-(N-(3-((3,5-dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide ():

  • Key Differences: Contains a sulfamoyl (-SO₂NH₂) bridge and a 3,5-dimethoxyphenylamino substituent on pyrazine.
  • Methoxy (-OCH₃) groups are electron-donating, contrasting with the electron-withdrawing -CN in the target compound .

N-(2,5-difluorophenyl)-2-{[3-(phenylsulfanyl)pyrazin-2-yl]sulfanyl}acetamide ():

  • Key Differences:
    • Substituted with a 2,5-difluorophenyl group and a phenylsulfanyl pyrazine.
  • Implications: Fluorine atoms increase lipophilicity and metabolic stability.

Analogues with Heterocyclic Variations

N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide ():

  • Key Differences:
    • Replaces pyrazine with a 1,3,4-oxadiazole ring and incorporates an indolylmethyl group.
  • Indole groups may confer serotonin receptor affinity, diverging from the target compound’s likely pharmacology .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound 14 () N-(4-acetylphenyl) Derivative ()
Molecular Weight ~475–500 g/mol (estimated) 409.87 g/mol ~480–510 g/mol (estimated)
LogP Moderate (due to -CN) High (due to -CF₃) Moderate (due to -COCH₃)
Solubility Moderate in polar solvents Low in water Moderate in DMSO
Key Substituents 3-Cyanophenyl, 4-phenylpiperazine 3-Trifluoromethylphenyl 4-Acetylphenyl, 2,3-dimethylphenylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.